4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride
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Overview
Description
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4O It is a derivative of piperidine and triazole, which are both significant in medicinal chemistry due to their biological activities
Mechanism of Action
Target of Action
A similar compound with a 1,2,3-triazol-4-yl moiety was found to bind to the colchicine binding site of tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Mode of Action
The related compound was found to inhibit tubulin polymerization , which could disrupt the formation of the mitotic spindle necessary for cell division.
Biochemical Pathways
Inhibition of tubulin polymerization can lead to cell cycle arrest at the sub-G1 and G2/M phase .
Result of Action
Based on the related compound, it can be inferred that the compound may induce apoptosis in cells . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining homeostasis and eliminating damaged cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol: This compound has a phenyl group instead of a hydroxyl group, which can affect its biological activity and chemical reactivity.
1-(Benzyl)-1H-1,2,3-Triazol-4-yl)piperidin-4-ol: This compound has a benzyl group, which can enhance its lipophilicity and potentially its biological activity.
Uniqueness
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride is unique due to its combination of the triazole and piperidine moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological receptors makes it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(2H-triazol-4-yl)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c12-7(1-3-8-4-2-7)6-5-9-11-10-6;;/h5,8,12H,1-4H2,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQRCTSGGYPESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NNN=C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172496-23-8 |
Source
|
Record name | 4-(1H-1,2,3-triazol-4-yl)piperidin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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